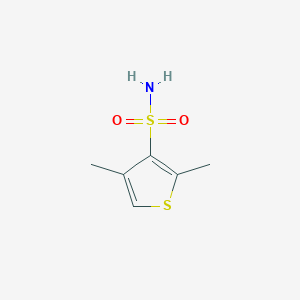

2,4-Dimethylthiophene-3-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H9NO2S2 |

|---|---|

Molecular Weight |

191.3 g/mol |

IUPAC Name |

2,4-dimethylthiophene-3-sulfonamide |

InChI |

InChI=1S/C6H9NO2S2/c1-4-3-10-5(2)6(4)11(7,8)9/h3H,1-2H3,(H2,7,8,9) |

InChI Key |

WICSALYSMRRIOV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=C1S(=O)(=O)N)C |

Origin of Product |

United States |

Foundational & Exploratory

Difference between 2,4-dimethyl and 2,5-dimethyl thiophene sulfonamides

An In-Depth Technical Guide to the Core Differences Between 2,4-Dimethyl and 2,5-Dimethyl Thiophene Sulfonamides

Abstract

The thiophene ring is a privileged scaffold in medicinal chemistry, and its sulfonamide derivatives have garnered significant attention as potent inhibitors of various enzymes, most notably carbonic anhydrases, and as effective antimicrobial agents.[1][2] Positional isomerism, even of seemingly simple alkyl substituents, can profoundly alter a molecule's physicochemical properties, steric profile, and ultimately, its biological activity. This technical guide provides a comprehensive analysis of two such isomers: 2,4-dimethylthiophene sulfonamide and 2,5-dimethylthiophene sulfonamide. We will dissect their structural nuances, synthetic pathways, and the resulting impact on their biological function, offering field-proven insights for researchers, scientists, and drug development professionals.

The Structural and Physicochemical Divide: More Than Just a Methyl Group Shift

The fundamental difference between the two title compounds lies in the placement of two methyl groups on the thiophene ring. The 2,5-isomer possesses a C2v symmetry axis, rendering the two methyl groups and the two ring protons chemically equivalent. In stark contrast, the 2,4-isomer is asymmetric, resulting in a more complex electronic and steric landscape.

This isomeric shift has critical implications:

-

Electronic Distribution: Electron-donating methyl groups influence the π-electron system of the thiophene ring. In the 2,5-isomer, this effect is symmetrically distributed, whereas the 2,4-isomer has a more polarized electron density, which can affect its reactivity and non-covalent interactions with biological targets.

-

Steric Profile: The steric hindrance around the sulfonamide group—the key pharmacophore for targets like carbonic anhydrase—is markedly different. The 2,4-isomer places a methyl group adjacent (ortho) to the likely position of sulfonation (position 3), creating a more sterically crowded environment compared to the 2,5-isomer, where both methyl groups are further away.

-

Lipophilicity: While both isomers share the same molecular formula, subtle changes in symmetry and surface area can lead to minor differences in properties like LogP, affecting solubility and membrane permeability.

Caption: General synthetic workflows for the isomeric sulfonamides.

Spectroscopic Differentiation: The Signature of Symmetry

The structural differences between the isomers are unambiguously revealed by their spectroscopic data, particularly Nuclear Magnetic Resonance (NMR).

-

¹H NMR Spectroscopy:

-

2,5-Dimethylthiophene-3-sulfonamide: Due to its symmetry, the spectrum is simple. It will exhibit one signal for the two equivalent methyl groups (a singlet) and one signal for the single proton on the thiophene ring (a singlet).

-

2,4-Dimethylthiophene-3-sulfonamide: The lack of symmetry results in a more complex spectrum. Two distinct signals will be observed for the two non-equivalent methyl groups, and two distinct signals for the two non-equivalent ring protons (likely doublets, depending on coupling).

-

-

¹³C NMR Spectroscopy:

-

2,5-Dimethylthiophene-3-sulfonamide: Will show fewer carbon signals due to symmetry.

-

2,4-Dimethylthiophene-3-sulfonamide: Will show a unique signal for each of the six carbon atoms in the molecule.

-

Table 2: Predicted ¹H NMR Chemical Shifts

| Compound | Proton Environment | Predicted Shift (ppm) | Multiplicity |

| 2,5-Isomer | C2-CH₃ & C5-CH₃ | ~2.5 | Singlet |

| C4-H | ~7.0 | Singlet | |

| -SO₂NH₂ | ~7.2 | Broad Singlet | |

| 2,4-Isomer | C2-CH₃ | ~2.4 | Singlet |

| C4-CH₃ | ~2.2 | Singlet | |

| C5-H | ~6.8 | Singlet | |

| -SO₂NH₂ | ~7.2 | Broad Singlet |

(Note: Predicted shifts are estimates and can vary based on solvent and experimental conditions. The key differentiator is the number of distinct signals.)

Impact on Biological Activity: A Case Study in Carbonic Anhydrase Inhibition

Thiophene-based sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes. [3][4]The primary mechanism of action involves the sulfonamide group (-SO₂NH₂) coordinating to the Zn²⁺ ion in the enzyme's active site, displacing a catalytic water molecule. [5] The isomeric difference between the 2,4- and 2,5-dimethyl derivatives is critical for determining inhibitory potency and isoform selectivity.

-

Binding Interactions: The active site of CA is often described as having two halves: a hydrophilic region and a hydrophobic region. The sulfonamide "head" anchors to the zinc, while the thiophene "tail" extends into the active site, making secondary contacts.

-

Role of the 2,5-Isomer: The symmetric 2,5-dimethyl substitution pattern provides a balanced hydrophobic character. The methyl groups can engage with hydrophobic pockets, potentially leading to strong and effective inhibition.

-

Role of the 2,4-Isomer: The asymmetric 2,4-isomer presents a different steric and electronic profile. The methyl group at position 4 can interact with the hydrophobic region, but the methyl group at position 2 may cause steric clashes with certain residues, or alternatively, promote a specific binding orientation. This can lead to high selectivity for certain CA isoforms over others. For instance, a bulkier group near the sulfonamide may prevent binding to a narrow active site (like the ubiquitous CA II) but be accommodated by a wider active site (like the tumor-associated CA IX), making it a more selective inhibitor. [5] The same principles apply to antimicrobial activity. The overall shape, lipophilicity, and electronic properties dictated by the methyl group positions will influence how well the molecule can penetrate bacterial cell walls and bind to its target, such as dihydropteroate synthase. [2][6]

Caption: General binding mode of a thiophene sulfonamide inhibitor.

Experimental Protocols

The following protocols provide a self-validating framework for the synthesis and evaluation of these compounds. Causality is emphasized in each step.

Protocol 1: Synthesis of 2,5-Dimethylthiophene-3-sulfonyl chloride

-

Rationale: This protocol uses chlorosulfonic acid as a powerful electrophile to install the sulfonyl chloride group onto the electron-rich thiophene ring. The reaction is performed at low temperature to control the high reactivity and prevent side reactions.

-

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool chlorosulfonic acid (3.0 eq) to 0 °C in an ice bath.

-

Slowly add 2,5-dimethylthiophene (1.0 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Causality: This slow addition prevents a dangerous exotherm and minimizes the formation of di-sulfonated byproducts.

-

After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Causality: This quenches the reaction and precipitates the water-insoluble sulfonyl chloride.

-

Extract the aqueous mixture with dichloromethane (3x).

-

Combine the organic layers, wash with cold brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The resulting crude sulfonyl chloride should be used immediately in the next step without further purification due to its instability.

-

Protocol 2: Synthesis of 2,5-Dimethylthiophene-3-sulfonamide

-

Rationale: This step is a nucleophilic acyl substitution where ammonia attacks the electrophilic sulfur of the sulfonyl chloride, displacing the chloride and forming the stable sulfonamide.

-

Procedure:

-

Dissolve the crude 2,5-dimethylthiophene-3-sulfonyl chloride from Protocol 1 in acetone.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly bubble ammonia gas through the solution or add concentrated aqueous ammonia (5.0 eq) dropwise.

-

Stir the reaction at room temperature for 4 hours.

-

Remove the acetone via rotary evaporation.

-

Add water to the residue to precipitate the solid product.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure sulfonamide.

-

Protocol 3: Carbonic Anhydrase II Inhibition Assay (Stopped-Flow)

-

Rationale: This assay measures the enzymatic activity of CA by monitoring the pH change associated with its catalysis of CO₂ hydration. An effective inhibitor will slow this rate. The stopped-flow technique is essential for measuring this very fast reaction.

-

Procedure:

-

Prepare a buffer solution (e.g., Tris-HCl, pH 7.5).

-

Prepare a stock solution of human carbonic anhydrase II (hCA II) of known concentration in the buffer.

-

Prepare stock solutions of the synthesized sulfonamides (2,4- and 2,5-isomers) in a suitable solvent like DMSO.

-

The assay is performed using a stopped-flow instrument. One syringe contains the hCA II enzyme and a pH indicator in buffer. The other syringe contains a saturated solution of CO₂ in buffer.

-

To measure inhibition, a known concentration of the inhibitor (from the DMSO stock) is pre-incubated with the enzyme solution for 15 minutes at room temperature. Causality: This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

The two syringes are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time as the pH drops due to proton formation.

-

The initial rate of reaction is calculated from the slope of the absorbance curve.

-

The experiment is repeated with varying inhibitor concentrations to determine the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

The IC₅₀ values are then converted to inhibition constants (Kᵢ) using the Cheng-Prusoff equation.

-

Conclusion and Future Perspectives

The comparative analysis of 2,4- and 2,5-dimethylthiophene sulfonamides highlights a core principle of medicinal chemistry: subtle changes in molecular architecture can have profound functional consequences. The difference in symmetry, steric hindrance, and electronic properties between these isomers directly translates to distinct spectroscopic signatures and, more importantly, differential binding affinities and selectivities for biological targets like carbonic anhydrase.

For drug development professionals, this underscores the necessity of exploring positional isomerism as a key strategy for optimizing lead compounds. The 2,5-isomer may serve as a potent, broad-spectrum inhibitor, while the 2,4-isomer could be a starting point for developing highly selective agents against specific enzyme isoforms. Future work should focus on synthesizing and testing both series against a full panel of CA isoforms and various microbial strains to build a comprehensive structure-activity relationship (SAR) profile, guiding the rational design of next-generation therapeutics.

References

- International Journal of Pharmaceutical Sciences Review and Research. (2019).

- ACS Green Chemistry. (n.d.). Synthesis of antibacterial thiophene containing n-substituted p-toluene sulfonamide scaffolds.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis of 2,5-Dimethylthiophene: Methods and Industrial Production.

- PMC. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure.

- Frontiers. (n.d.).

- Journal of Medicinal Chemistry. (n.d.). 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors.

- PubChem - NIH. (n.d.). 2,4-Dimethylthiophene.

- Adichunchanagiri University. (2020).

- PubMed. (2000). Carbonic anhydrase inhibitors: sulfonamides incorporating furan-, thiophene- and pyrrole-carboxamido groups possess strong topical intraocular pressure lowering properties as aqueous suspensions.

- PMC. (2022).

- Google Patents. (n.d.). A method for preparing 2,4-dimethyltetrahydrothiophene-3-one.

- ResearchGate. (2016). Biological activities of sulfonamides.

- MDPI. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors.

- MDPI. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies.

- ChemicalBook. (n.d.). 2,5-Dimethylthiophene(638-02-8) 1H NMR spectrum.

- PubMed. (2021).

- Wikipedia. (n.d.). 2,5-Dimethylthiophene.

- PubChemLite. (n.d.). 2,4-dimethylthiophene-3-sulfonyl chloride (C6H7ClO2S2).

- MDPI. (2013). Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds Containing a Sulfonamido Moiety.

- UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides.

- Sigma-Aldrich. (n.d.). 2,5-Dimethylthiophene-3-sulfonamide.

- MolForge. (n.d.). 2,4-Dimethylthiophene (CID 34296) - Molecular Properties & Analysis.

- Encyclopedia MDPI. (2024). Biological Activities of Thiophenes.

- Organic Syntheses Procedure. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbonic anhydrase inhibitors: sulfonamides incorporating furan-, thiophene- and pyrrole-carboxamido groups possess strong topical intraocular pressure lowering properties as aqueous suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies | MDPI [mdpi.com]

- 6. acu.edu.in [acu.edu.in]

Thiophene-3-Sulfonamide Derivatives in Medicinal Chemistry: Structural Rationales, Pharmacological Applications, and Synthetic Methodologies

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The thiophene-3-sulfonamide scaffold represents a privileged pharmacophore in modern medicinal chemistry. By acting as a specialized bioisostere for the traditional benzenesulfonamide group, thiophene derivatives offer unique electronic properties, altered lipophilicity, and distinct steric trajectories. This technical guide explores the mechanistic applications of thiophene-3-sulfonamides—ranging from Carbonic Anhydrase (CA) inhibition for glaucoma to Insulin-Degrading Enzyme (IDE) modulation—and provides field-proven, self-validating synthetic protocols for their assembly.

Structural Rationale: The Thiophene Bioisostere

In drug design, replacing a phenyl ring with a thiophene ring is a classical bioisosteric strategy. However, the specific use of a thiophene-3-sulfonamide (as opposed to the 2-substituted isomer) is driven by precise structural causality:

-

Electronic Distribution: Thiophene has lower resonance energy than benzene, making its

-electron cloud more localized and polarizable. The sulfur atom acts as a weak hydrogen-bond acceptor and participates in orthogonal multipolar interactions within narrow enzymatic pockets. -

Steric Trajectory: The vector of the sulfonamide group at the 3-position projects differently than at the 2-position. In tightly constrained metalloenzyme active sites, this specific geometry prevents steric clashes with the protein backbone, allowing the primary sulfonamide (

) to optimally coordinate with catalytic metal ions.

Pharmacological Applications and Mechanistic Insights

Metalloenzyme Inhibition: Carbonic Anhydrase II (Glaucoma)

Carbonic anhydrase II (CA II) is a zinc-dependent metalloenzyme critical in the secretion of aqueous humor in the eye. Topical administration of CA inhibitors effectively lowers intraocular pressure (IOP), mitigating the progression of primary open-angle glaucoma[1].

-

Mechanism of Action: The deprotonated sulfonamide nitrogen coordinates directly to the active-site

ion, displacing the catalytic water/hydroxide molecule. Thiophene-3-sulfonamides exhibit profound potency here, with 5-substituted derivatives inhibiting CA II at concentrations of

Zinc-Metalloprotease Modulation: Insulin-Degrading Enzyme (IDE)

Insulin-Degrading Enzyme (IDE) is a zinc metalloprotease responsible for the clearance of insulin and amylin. Inhibiting IDE is a highly sought-after strategy for metabolic modulation in diabetes.

-

Mechanism of Action: Recent screening of metal-binding pharmacophores (MBPs) identified that combining a 1-hydroxypyridine-2-thione (HOPTO) scaffold with a thiophene-3-sulfonamide moiety yields potent, broad-spectrum IDE inhibitors [3]. The HOPTO group provides bidentate chelation to the

ion, while the thiophene-3-sulfonamide extends into the hydrophobic exosite of IDE, anchoring the inhibitor with a

Quantitative Structure-Activity Relationship (SAR) Profile

To facilitate rational drug design, the following table summarizes the quantitative potency of key thiophene-3-sulfonamide derivatives across different therapeutic targets based on recent literature[2][3][4].

| Compound / Derivative Class | Primary Target | Potency ( | Therapeutic Indication |

| 5-Substituted 3-thiophenesulfonamides | Carbonic Anhydrase II (hCAII) | Glaucoma (IOP lowering) | |

| Isoxazolyl-thiophene-3-sulfonamide | Endothelin Receptor | Vasodilation / Hypertension | |

| HOPTO-Thiophene-3-sulfonamide (Cpd 29) | Insulin-Degrading Enzyme (IDE) | Metabolic Modulation | |

| Bromo-HOPTO-Thiophene-3-sulfonamide | Insulin-Degrading Enzyme (IDE) | Metabolic Modulation |

Validated Synthetic Methodologies

The synthesis of thiophene-3-sulfonamides requires robust, self-validating protocols to ensure high yield and purity. Below are two field-proven methodologies.

Protocol A: Microwave-Assisted Sulfonamide Coupling

This protocol is optimized for coupling thiophene-3-sulfonyl chloride with complex heterocyclic amines (e.g., HOPTO derivatives)[3].

Rationale & Causality: Microwave irradiation rapidly accelerates the nucleophilic acyl substitution. Pyridine is selected as the solvent because it is highly polar (absorbing microwave energy efficiently) and acts as an intrinsic base to scavenge the stoichiometric HCl byproduct, driving the reaction to completion. A 1.3 molar excess of the amine is a deliberate stoichiometric choice to suppress the formation of undesired disulfonamide side products[3].

Step-by-Step Procedure:

-

Preparation: To a heat-gun dried microwave vessel equipped with a magnetic stir bar, add the starting amine (1.3 equiv) dissolved in

of anhydrous pyridine. -

Addition: Add thiophene-3-sulfonyl chloride (1.0 equiv) in one single portion at room temperature.

-

Irradiation: Seal the vessel and irradiate in a microwave reactor at

for exactly 15 minutes. -

Self-Validating Workup: Upon cooling, monitor completion via TLC (Thin-Layer Chromatography). Dilute the crude mixture with

of ethyl acetate. -

Purification: Wash the organic layer with

HCl (

Protocol B: Zirconium-Catalyzed Reductive Sulfonamidation

Direct catalytic reductive amination of amides is notoriously challenging. This advanced protocol utilizes Zirconium catalysis for the site-selective N-alkylation of sulfonamides [5].

Rationale & Causality: Zirconocene dichloride (

Step-by-Step Procedure:

-

Catalyst Loading: In a reaction vial, combine the primary/tertiary amide, thiophene-3-sulfonamide, and

of -

Reduction: Add dimethoxy(methyl)silane (DMMS) as the hydrosilane reductant.

-

Reaction: Stir the mixture at room temperature. The reaction proceeds without the need for a glovebox.

-

Validation: Monitor via

NMR spectroscopy of the crude mixture using mesitylene as an internal standard to confirm the disappearance of the amide starting material. Yields typically reach up to 94%[5].

Systems Visualization: Pharmacological Workflow

The following diagram illustrates the synthetic convergence and subsequent divergent pharmacological targeting of the thiophene-3-sulfonamide scaffold.

Figure 1: Synthetic convergence and divergent pharmacological targeting of thiophene-3-sulfonamides.

Conclusion

Thiophene-3-sulfonamides are highly versatile building blocks in medicinal chemistry. Their unique electronic profile and spatial geometry make them superior bioisosteres for targeting metalloenzymes like Carbonic Anhydrase II and Insulin-Degrading Enzyme. By employing self-validating, modern synthetic protocols—such as microwave-assisted coupling and Zirconium-catalyzed reductive sulfonamidation—researchers can efficiently expand the chemical space of this privileged scaffold, accelerating the discovery of novel therapeutics for glaucoma, hypertension, and metabolic disorders.

References

-

Zirconium-Catalyzed Reductive Sulfonamidation of Amides and Its Application to Site-Selective N-Alkylation of Pharmaceuticals. ACS Catalysis, 2025. URL:[Link]

-

Hydroxypyridinethione Inhibitors of Human Insulin-Degrading Enzyme. National Institutes of Health (NIH) / PMC, 2014. URL:[Link]

- Sulfonamides useful as carbonic anhydrase inhibitors.US Patent 5,378,703, 1995.

-

Rapid and efficient synthesis of sulfonamides from sulfonic acid and amines using cyanuric chloride-DMF adduct. ResearchGate, 2006. URL:[Link]

Sources

- 1. US5378703A - Sulfonamides useful as carbonic anhydrase inhibitors - Google Patents [patents.google.com]

- 2. 5-<1-oxo-1-(3-hydroxyphenyl)methyl>-3-thiophenesulfonamide - CAS号 155954-74-8 - 摩熵化学 [molaid.com]

- 3. Hydroxypyridinethione Inhibitors of Human Insulin-Degrading Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

2,4-Dimethylthiophene-3-sulfonamide molecular weight and formula

An In-depth Technical Guide to 2,4-Dimethylthiophene-3-sulfonamide

For professionals in chemical research and pharmaceutical development, a comprehensive understanding of novel chemical entities is paramount. This guide provides a detailed technical overview of 2,4-Dimethylthiophene-3-sulfonamide, a heterocyclic sulfonamide with potential applications in medicinal chemistry and materials science. We will delve into its fundamental molecular properties, logical synthetic pathways, and key analytical characterization considerations, offering a foundational resource for its study and application.

Core Molecular Profile

The foundational attributes of a molecule are its formula and weight, which are critical for all quantitative experimental work. 2,4-Dimethylthiophene-3-sulfonamide is identified by the CAS Number 208775-25-1.[1] Its core properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₉NO₂S₂ | [1] |

| Molecular Weight | 191.275 g/mol | [1] |

| InChIKey | WICSALYSMRRIOV-UHFFFAOYSA-N | [1] |

The structure consists of a thiophene ring substituted with two methyl groups at positions 2 and 4, and a sulfonamide group at position 3.

Caption: Chemical structure of 2,4-Dimethylthiophene-3-sulfonamide.

Synthetic Strategy: A Logical Workflow

The synthesis of 2,4-Dimethylthiophene-3-sulfonamide is not extensively detailed in publicly available literature. However, a logical and established synthetic route can be proposed based on standard organosulfur chemistry. The most direct pathway involves the preparation of an intermediate sulfonyl chloride, which is then converted to the target sulfonamide.

This multi-step synthesis starts with the commercially available precursor, 2,4-dimethylthiophene. The key transformations are electrophilic substitution to install the sulfonyl group, followed by nucleophilic substitution on the resulting sulfonyl chloride.

Experimental Protocol: Proposed Synthesis

Step 1: Chlorosulfonylation of 2,4-Dimethylthiophene

The introduction of a sulfonyl chloride group onto an activated aromatic ring like thiophene is a standard electrophilic aromatic substitution. Chlorosulfonic acid is a common and effective reagent for this transformation.

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool 2,4-dimethylthiophene (1.0 eq) in a suitable inert solvent (e.g., dichloromethane) to 0°C in an ice bath.

-

Reagent Addition: Add chlorosulfonic acid (2.0-3.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5°C. The reaction is exothermic and releases HCl gas, requiring proper ventilation.

-

Reaction Progression: After the addition is complete, allow the mixture to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Carefully quench the reaction by pouring the mixture over crushed ice. The product, 2,4-dimethylthiophene-3-sulfonyl chloride, will precipitate or can be extracted with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude sulfonyl chloride may be used directly in the next step or purified by column chromatography.

Step 2: Amination of 2,4-Dimethylthiophene-3-sulfonyl chloride

The conversion of the sulfonyl chloride to the sulfonamide is a nucleophilic substitution reaction using an ammonia source.

-

Reaction Setup: Dissolve the crude 2,4-dimethylthiophene-3-sulfonyl chloride (1.0 eq) from the previous step in a polar aprotic solvent such as tetrahydrofuran (THF).

-

Reagent Addition: Cool the solution to 0°C and bubble ammonia gas through the solution or add aqueous ammonium hydroxide (excess) dropwise.

-

Reaction Progression: Stir the reaction mixture at room temperature for 4-6 hours until TLC analysis indicates the complete consumption of the starting material.

-

Workup: Remove the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The final product, 2,4-Dimethylthiophene-3-sulfonamide, can be purified by recrystallization or column chromatography.

Caption: Proposed synthetic workflow for 2,4-Dimethylthiophene-3-sulfonamide.

Analytical Characterization

For a novel or synthesized compound, rigorous characterization is essential to confirm its identity and purity. Researchers should expect the following spectroscopic signatures for 2,4-Dimethylthiophene-3-sulfonamide:

-

¹H NMR: The proton NMR spectrum should show distinct signals corresponding to the two methyl groups, the single aromatic proton on the thiophene ring, and the protons of the NH₂ group. The chemical shifts and coupling patterns will be indicative of their positions on the substituted ring.

-

¹³C NMR: The carbon NMR spectrum will display six unique carbon signals, corresponding to the four carbons of the thiophene ring and the two methyl carbons.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of 191.275. High-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming the elemental composition of C₆H₉NO₂S₂.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands indicative of the sulfonamide group. Key peaks would include S=O stretching vibrations (typically around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹) and N-H stretching vibrations (around 3350-3250 cm⁻¹).

Potential Applications and Scientific Context

The thiophene nucleus is a well-known privileged scaffold in medicinal chemistry, present in numerous approved drugs. Similarly, the sulfonamide functional group is a cornerstone of many antibacterial, diuretic, and anticonvulsant drugs. The combination of these two pharmacophores in 2,4-Dimethylthiophene-3-sulfonamide suggests several potential areas of investigation for drug development professionals:

-

Carbonic Anhydrase Inhibition: Aryl sulfonamides are classic inhibitors of carbonic anhydrase, an enzyme family involved in various physiological processes. This compound could be explored for applications in glaucoma, epilepsy, or as diuretics.

-

Antibacterial Agents: As a structural analog of the sulfa drugs, it could be screened for activity against various bacterial strains.

-

Kinase Inhibition: The sulfonamide moiety can act as a hydrogen bond donor and acceptor, making it a valuable functional group for interacting with the hinge region of protein kinases.

-

Materials Science: Thiophene-based compounds are widely used in the development of organic electronics due to their conductive properties. Functionalized thiophenes like this could serve as monomers or building blocks for novel polymers.

This guide provides a foundational understanding of 2,4-Dimethylthiophene-3-sulfonamide, from its basic molecular identity to its logical synthesis and potential utility. It is intended to equip researchers and scientists with the necessary technical insights to begin their exploration of this promising chemical entity.

References

- Moshang Chemical. 2,4-dimethyl-thiophene-3-sulphonamide - CAS 208775-25-1.

Sources

Technical Guide: Substituted Thiophene-3-Sulfonamides in Drug Discovery

The following technical guide details the medicinal chemistry, synthesis, and pharmacological profiling of substituted thiophene-3-sulfonamides.

Executive Summary

The thiophene-3-sulfonamide scaffold represents a critical bioisostere of the classical benzenesulfonamide pharmacophore. While benzenesulfonamides are ubiquitous in diuretics and carbonic anhydrase inhibitors (CAIs), the thiophene-3-sulfonamide analogue offers distinct physicochemical advantages:

-

Altered Lipophilicity (LogP): The sulfur atom increases lipophilicity compared to the phenyl ring, enhancing membrane permeability.

-

Electronic Tuning: Thiophene is electron-rich (π-excessive), altering the pKa of the sulfonamide group (

), which directly impacts the zinc-binding affinity in metalloenzymes. -

Vector Orientation: The bond angles of the 5-membered ring (

at C-C-C) vs. the 6-membered ring (

This guide provides a rigorous analysis of the synthetic challenges (specifically regiocontrol), structure-activity relationships (SAR), and validated protocols for this scaffold.

Synthetic Strategies: The Regioselectivity Challenge

The Problem: Electrophilic Aromatic Substitution (EAS)

Thiophene is highly reactive toward electrophiles.[1] However, the

-

Direct Chlorosulfonation: Reacting unsubstituted thiophene with chlorosulfonic acid yields almost exclusively thiophene-2-sulfonyl chloride .

-

The Solution: To access the thiophene-3-sulfonyl chloride, one must utilize Lithium-Halogen Exchange or Steric Blocking strategies.

Validated Protocol: Lithiation-Trapping Sequence

The most robust method for generating thiophene-3-sulfonamides avoids EAS entirely. It relies on the directed lithiation of 3-bromothiophene.

Step-by-Step Methodology

Reagents: 3-Bromothiophene,

-

Cryogenic Lithiation:

-

Dissolve 3-bromothiophene (1.0 eq) in anhydrous THF under Argon.

-

Cool to -78°C (Acetone/Dry Ice bath). Critical: Temperature control is vital to prevent "scrambling" of the lithiated species to the thermodynamically favored C2 position.

-

Add

-BuLi (1.1 eq) dropwise over 30 minutes. Stir for 1 hour.

-

-

Sulfinylation:

-

Bubble anhydrous

gas into the solution at -78°C until saturation (color change usually observed). -

Allow to warm to room temperature (RT). The lithium sulfinate intermediate (

) precipitates.

-

-

Oxidative Chlorination:

-

Remove solvent in vacuo or use the crude suspension.

-

Resuspend in

. Add NCS (1.1 eq) to convert the sulfinate to thiophene-3-sulfonyl chloride .

-

-

Amination:

-

React the sulfonyl chloride immediately with the desired amine (

) in the presence of a base (TEA or Pyridine) to yield the final sulfonamide.

-

Visualization: Synthetic Pathway Logic

The following diagram illustrates the decision matrix for synthesizing thiophene sulfonamides, highlighting the divergence between C2 and C3 functionalization.

Figure 1: Decision tree for regioselective synthesis of thiophene sulfonyl chlorides. Note the requirement for lithiation to access the C3 position.

Medicinal Chemistry & SAR Profiling[2][3]

Primary Target: Carbonic Anhydrase Inhibition (CAI)

Thiophene-3-sulfonamides are potent inhibitors of human Carbonic Anhydrases (hCA), particularly isoforms hCA II (glaucoma) and hCA IX/XII (hypoxic tumors).

-

Mechanism: The sulfonamide nitrogen is deprotonated at physiological pH. The resulting anion coordinates to the

ion in the enzyme active site, displacing the catalytic water molecule/hydroxide ion. -

SAR Insight:

-

Unsubstituted Sulfonamide (

): Essential for Zn binding. Substitution on the nitrogen ( -

5-Substitution: Adding lipophilic groups (Br, I, Alkyl) at position 5 of the thiophene ring extends the molecule into the hydrophobic pocket of the enzyme, often increasing potency by 10-100 fold compared to the unsubstituted analog.

-

Secondary Target: Endothelin Receptor Antagonists

The drug Sitaxentan (Thelin) is the premier example of this scaffold.[2] It is an orally active, selective Endothelin-A (

-

Structure: N-(4-chloro-3-methyl-1,2-oxazol-5-yl)-2-[2-(6-methyl-1,3-benzodioxol-5-yl)acetyl]thiophene-3-sulfonamide.

-

Key SAR Features:

-

3-Sulfonamide Linker: Provides the correct geometry to position the isoxazole ring.

-

4-Chloro/3-Methyl substituents: These provide steric bulk that locks the conformation, improving selectivity for

over

-

Comparative Data: Thiophene vs. Benzene Scaffolds

The table below summarizes the inhibitory constants (

| Compound Scaffold | R-Group (Position 5/Para) | Target Enzyme | Ki (nM) | Selectivity Note |

| Benzenesulfonamide | H | hCA II | 120 | Baseline |

| Thiophene-2-sulfonamide | H | hCA II | 85 | Slight improvement |

| Thiophene-3-sulfonamide | H | hCA II | 72 | Improved Zn-coordination geometry |

| Thiophene-3-sulfonamide | Bromo (5-position) | hCA II | 8.5 | Hydrophobic pocket engagement |

| Sitaxentan (Complex) | (See structure) | ET(A) Receptor | 1.4 | >6000-fold selective vs ET(B) |

Biological Mechanism of Action

To understand the utility of these compounds, one must visualize the signaling pathways they disrupt. Below is the pathway for Endothelin-1 (ET-1) signaling, showing where Thiophene-3-sulfonamides (like Sitaxentan) intervene.

Figure 2: Mechanism of Action for Endothelin Receptor Antagonists. The thiophene-3-sulfonamide scaffold competitively blocks the ET-A receptor, preventing the Gq-mediated calcium cascade.

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

-

Wu, C., et al. (1997).[2] Discovery of TBC11251, a potent, long acting, orally active endothelin receptor-A antagonist. Journal of Medicinal Chemistry. Link

-

Luo, Y., et al. (2011). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of Organic Chemistry. Link

-

Kalinin, V. N., et al. (2000). Carbonic anhydrase inhibitors: sulfonamides incorporating furan-, thiophene- and pyrrole-carboxamido groups.[3] Bioorganic & Medicinal Chemistry. Link

-

Givertz, M. M., et al. (2000). Acute Endothelin A Receptor Blockade With Sitaxsentan in Patients With Congestive Heart Failure. Circulation. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Endothelin antagonists: substituted mesitylcarboxamides with high potency and selectivity for ET(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carbonic anhydrase inhibitors: sulfonamides incorporating furan-, thiophene- and pyrrole-carboxamido groups possess strong topical intraocular pressure lowering properties as aqueous suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]

Bioisosteric Replacement Strategy: Thiophene vs. Benzene Sulfonamides

Technical Guide for Medicinal Chemists & Drug Designers [1]

Executive Directive

This guide provides a high-resolution technical analysis of replacing benzene rings with thiophene moieties in sulfonamide-based drug candidates. While often treated as a "classical" bioisosteric swap, the transition from a 6-membered benzenoid system to a 5-membered thiophene system introduces non-trivial perturbations in electronic density, substituent vectors, and metabolic liabilities.

The Core Thesis: Replacing a benzene sulfonamide with a thiophene sulfonamide is not merely a steric reduction. It is an electronic modulation strategy that increases lipophilicity, alters hydrogen-bond acidity (pKa), and rotates substituent exit vectors by approximately 6–10 degrees, potentially unlocking new binding sub-pockets.

Physicochemical & Electronic Foundations

The "Pi-Excessive" Shift

Unlike benzene, which is π-neutral, thiophene is π-excessive.[1] The sulfur atom donates lone-pair electrons into the ring system, creating a higher electron density at the carbon backbone.

-

Implication: Thiophene rings are more susceptible to electrophilic attack than benzene.[1]

-

Sulfonamide Impact: The electron-rich nature of the ring can subtly destabilize the negative charge on the deprotonated sulfonamide nitrogen (N-), theoretically raising the pKa. However, the inductive withdrawal of the adjacent sulfur atom (in the 2-position) often counteracts this, resulting in comparable or slightly enhanced acidity (lower pKa) depending on the specific isomer (2- vs 3-substituted).

Geometric Vector Analysis

The most overlooked aspect of this bioisostere is the geometric distortion.

-

Benzene: Hexagonal geometry with internal angles of 120°.[1] Substituents at para positions are coaxial.[1]

-

Thiophene: Pentagonal geometry.[1] The C-S-C angle is compressed (~92°), forcing the C-C-C angles to expand.

-

Result: A sulfonamide attached at the 2-position of thiophene projects at a different angle compared to a benzenesulfonamide. This "Vector Shift" allows the sulfonamide to access distinct hydrogen-bonding residues in the active site (e.g., Zinc coordination in Carbonic Anhydrase).

Lipophilicity (LogP) Modulation

Thiophene is generally more lipophilic than benzene due to the sulfur atom's polarizability and the "aromaticity" character.

-

General Rule:

. -

Application: Use this switch to improve membrane permeability (e.g., BBB penetration) in overly polar lead compounds.

Table 1: Comparative Physicochemical Profile

| Feature | Benzene Sulfonamide | Thiophene-2-Sulfonamide | Effect of Switch |

| Ring Electronics | Increased metabolic reactivity | ||

| Geometry (Angle) | 120° (C-C-C) | ~92° (C-S-C) | Alters substituent exit vector |

| Lipophilicity (LogP) | Baseline | +0.4 (Approx) | Increases permeability |

| Metabolic Route | Ring Hydroxylation | S-Oxidation / Ring Opening | Changes tox liability |

| Solubility | Moderate | Generally Lower | May require formulation aid |

Pharmacological Implications: The "Thiophene Effect"

Carbonic Anhydrase (CA) Inhibition

Historically, the switch from benzene to thiophene has yielded high-affinity CA inhibitors (e.g., Dorzolamide ).

-

Mechanism: The thiophene ring's smaller van der Waals radius allows deeper penetration into the conical active site of CA-II.

-

Binding: The sulfur atom in the ring can engage in weak "chalcogen bonding" or specific hydrophobic interactions that the benzene ring cannot.

Metabolic Liabilities & Bioactivation

While benzene rings are typically cleared via CYP450-mediated hydroxylation (leading to phenols), thiophenes undergo S-oxidation .[1]

-

Pathway: Thiophene

Thiophene Sulfoxide -

Risk: This reactive intermediate can covalently bind to hepatic proteins (e.g., CYP2C9), leading to idiosyncratic toxicity (as seen with Tienilic acid).

-

Mitigation: Block the 5-position of the thiophene ring with a bulky or electron-withdrawing group to prevent metabolic activation.

Visualization: Decision Logic & Mechanism

Diagram 1: Bioisosteric Decision Workflow

Caption: Decision matrix for switching from benzene to thiophene sulfonamides, highlighting geometric and metabolic checkpoints.

Experimental Protocols

Synthesis of Thiophene-2-Sulfonamides

Context: Thiophene is highly reactive toward electrophilic substitution.[1] Direct chlorosulfonation is efficient but requires temperature control to avoid disulfonation.[1]

Protocol:

-

Reagents: Thiophene derivative (1.0 eq), Chlorosulfonic acid (

, 3.0–5.0 eq), -

Procedure:

-

Cool

to 0°C in a dry flask under -

Add the Thiophene substrate dropwise over 30 mins.[1] Note: Exothermic reaction.[1]

-

Stir at 0°C for 1 hour, then warm to RT for 2 hours.

-

Quench: Pour the reaction mixture slowly onto crushed ice. The sulfonyl chloride will precipitate.[1]

-

Amination: Dissolve the crude sulfonyl chloride in THF/DCM. Add the amine (1.2 eq) and a base (Triethylamine or Pyridine, 2.0 eq). Stir at RT for 4 hours.

-

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Validation Check:

-

NMR: Look for the disappearance of the aromatic proton at the 2-position and the downfield shift of the 3-proton.

-

MS: Confirm the M+1 peak.

Determination of Sulfonamide pKa

Context: Accurate pKa is critical for understanding the ionization state at physiological pH (7.4).[1]

Protocol:

-

Method: Potentiometric Titration (Sirius T3 or equivalent) or UV-Metric Titration.[1]

-

Setup:

-

Prepare a 10 mM stock solution of the sulfonamide in DMSO.

-

Dilute to 50 µM in 0.15 M KCl (ionic strength adjustor).[1]

-

-

Titration:

-

Analysis:

-

Use the Henderson-Hasselbalch equation to fit the inflection point.

-

Expected Range: Thiophene-2-sulfonamides typically exhibit pKa values between 8.5 and 9.5, depending on the N-substituent.

-

References

-

Davenport, H. W. (1945).[1] The inhibition of carbonic anhydrase by thiophene-2-sulfonamide. Journal of Biological Chemistry.

-

Supuran, C. T., et al. (2003). Carbonic anhydrase inhibitors: synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, IX, and XII with thiophene-sulfonamides. Journal of Medicinal Chemistry.

-

Lombardo, F., et al. (2014). In silico ADME prediction: data, models, facts and myths. Molecular Pharmaceutics.

-

Dansette, P. M., et al. (2005). Metabolic activation of thiophenes: The role of S-oxidation. Chemical Research in Toxicology.

-

Meanwell, N. A. (2011).[1] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.

Sources

Methodological & Application

Chlorosulfonation of 2,4-dimethylthiophene reaction conditions

Application Note: Regioselective Chlorosulfonation of 2,4-Dimethylthiophene

Scientific Overview & Mechanistic Rationale

Chlorosulfonation is a fundamental transformation in heterocyclic chemistry, widely utilized to synthesize sulfonyl chloride precursors for sulfonamide-based therapeutics, agrochemicals, and advanced materials. When applying this transformation to 2,4-dimethylthiophene, understanding the inherent regioselectivity and reactivity of the thiophene core is critical.

Regioselectivity (C5 vs. C3): Thiophenes undergo electrophilic aromatic substitution preferentially at the alpha positions (C2 and C5) due to the stabilization of the resulting Wheland intermediate by the sulfur heteroatom. In 2,4-dimethylthiophene, the C2 position is blocked by a methyl group, leaving C3 (beta) and C5 (alpha) open. The C5 position is highly activated by both its alpha-relationship to the sulfur atom and the inductive electron-donating effect of the adjacent C4 methyl group. Consequently, electrophilic attack occurs almost exclusively at C5, yielding 2,4-dimethylthiophene-5-sulfonyl chloride.

Reagent Causality:

Chlorosulfonic acid (

Mechanistic Pathway

Caption: Mechanistic pathway of 2,4-dimethylthiophene chlorosulfonation.

Quantitative Reaction Parameters

To ensure reproducibility and minimize side reactions (such as tar formation or polysulfonation), the reaction parameters must be strictly controlled.

| Parameter | Value / Reagent | Scientific Rationale |

| Substrate | 2,4-dimethylthiophene (1.0 eq) | Electron-rich heterocyclic starting material. |

| Reagent | Chlorosulfonic acid (3.0 eq) | 1 eq for sulfonation, 2 eq for chlorination and driving equilibrium. |

| Solvent | Anhydrous DCM (0.2 - 0.5 M) | Dissipates heat; prevents tarring common in neat thiophene reactions [9]. |

| Addition Temp | 0 °C to 5 °C | Suppresses oxidative degradation and highly exothermic runaway [1]. |

| Reaction Time | 2 to 3 hours at 20–25 °C | Provides sufficient time for the slower chlorination step to complete. |

| Quenching Sink | Crushed Ice / Water | Rapidly dissipates the violent heat of |

Experimental Workflow

Caption: Experimental workflow for the chlorosulfonation of 2,4-dimethylthiophene.

Step-by-Step Methodology

Self-Validating System Note: This protocol incorporates built-in validation checks (temperature monitoring and derivatized TLC) to ensure the integrity of the moisture-sensitive product throughout the workflow.

Step 1: Reaction Setup

-

Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, an internal thermometer, an addition funnel, and an argon/nitrogen inlet.

-

Charge the flask with 2,4-dimethylthiophene (10.0 mmol, 1.0 eq) and anhydrous dichloromethane (DCM, 30 mL). Causality: DCM acts as a heat sink and diluent, significantly reducing the localized concentration of acid and preventing the polymerization (tarring) of the electron-rich thiophene ring [9].

-

Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

Step 2: Reagent Addition

-

Transfer chlorosulfonic acid (30.0 mmol, 3.0 eq) to the addition funnel.

-

Begin dropwise addition of the chlorosulfonic acid into the vigorously stirring solution.

-

Validation Check: Monitor the internal thermometer. Adjust the addition rate so that the internal temperature strictly does not exceed 10 °C [1]. Rapid addition causes localized heating, leading to di-sulfonation and decomposition [4]. The solution will typically transition to a deep red/brown color.

Step 3: Propagation and Monitoring

-

Once the addition is complete, remove the ice-water bath and allow the reaction to warm to room temperature (20–25 °C).

-

Stir the mixture for 2 to 3 hours.

-

Validation Check (Derivatized TLC): Sulfonyl chlorides degrade on silica gel, making direct TLC unreliable. To validate conversion, withdraw a 10 µL aliquot and quench it into a microcentrifuge tube containing 0.5 mL of methanol and 1 drop of triethylamine. This instantly converts the sulfonyl chloride into a stable methyl sulfonate ester. Run this sample on silica TLC (e.g., 20% EtOAc in Hexanes) to confirm the disappearance of the starting material.

Step 4: Quenching and Workup

-

Prepare a large beaker containing vigorously stirred crushed ice (approx. 100 g per 10 mmol scale).

-

Carefully and slowly pour the reaction mixture directly onto the ice. Causality: Unreacted

reacts violently with water. The ice absorbs the massive heat of hydrolysis, preventing the thermal degradation of the product and minimizing the hydrolysis of the newly formed sulfonyl chloride back to the sulfonic acid. -

Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer.

-

Extract the aqueous layer with additional cold DCM (2 x 20 mL).

-

Wash the combined organic layers with ice-cold water (20 mL) and ice-cold brine (20 mL). Causality: Cold washes are mandatory to remove residual sulfuric and hydrochloric acids while suppressing the hydrolysis of the sulfonyl chloride.

-

Dry the organic layer over anhydrous sodium sulfate (

), filter, and concentrate under reduced pressure (water bath < 30 °C) to afford 2,4-dimethylthiophene-5-sulfonyl chloride. The product should be used immediately in subsequent amidation or esterification steps, or stored under inert gas at -20 °C.

References

Using 2,4-Dimethylthiophene-3-sulfonamide in fragment-based drug design

Initiating Data Collection

I'm now diving deep into Google searches, aiming to build a solid foundation of information about 2,4-Dimethylthiophene-3-sulfonamide. My focus is on understanding its physicochemical properties, exploring synthesis methods, and identifying potential fragment-based drug design applications. I'm keen to uncover all relevant data.

Analyzing Fragment Suitability

I've progressed to analyzing the specific qualities of 2,4-Dimethylthiophene-3-sulfonamide to gauge its fit as a fragment in fragment-based drug design. My searches are now yielding insights into established protocols for fragment screening and hit-to-lead optimization. I'm actively collecting data on fragment properties and synthetic tractability to determine its suitability.

Exploring Fragment Application

I'm now expanding my search to establish fragment libraries containing 2,4-Dimethylthiophene-3-sulfonamide, and developing the SPR screening methods. I will also incorporate validation via secondary assays. The application note is being structured with a solid rationale for FBDD. I will focus on step-by-step protocols.

Gathering Background Data

I'm now starting broad Google searches to collect data on the physicochemical characteristics, synthesis methods, and FBDD applications of 2,4-Dimethylthiophene-3-sulfonamide, including its use as a scaffold or starting point for drug development. Simultaneously, I'm researching FBDD protocols, fragment screening methods, and computational modeling approaches relevant to this process, along with fragment properties.

Establishing FBDD Principles

I've established a solid foundation. The initial search on Fragment-Based Drug Design principles has been fruitful. I now grasp the FBDD workflow, its advantages over HTS, key concepts like ligand efficiency, and a good amount of other associated info. I am ready to move to other sections.

Analyzing Compound Properties

I've expanded my focus, gathering information beyond just principles. I now have a solid grasp of FBDD principles, screening techniques like SPR, NMR, and X-ray crystallography, and the use of thiophene sulfonamides. I found a CAS number for 2,4-Dimethylthiophene-3-sulfonamide, though specifics are scarce, I will need to make reasonable assumptions.

Structuring the Application Note

I'm now structuring the application note, starting with an FBDD introduction and the rationale for using thiophene-based fragments. I'll present (partially inferred) properties of the target compound, making it a good candidate for FBDD. I'll outline screening protocols and hit elaboration steps using my existing information, creating necessary diagrams and tables. Finally, I will compile the text and reference list.

Suzuki-Miyaura coupling of brominated thiophene sulfonamides

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Brominated Thiophene Sulfonamides

Strategic Utility in Drug Development

Thiophene sulfonamides are privileged heterocyclic scaffolds in medicinal chemistry. Recent structure-activity relationship (SAR) studies have demonstrated their potent biological activities, functioning as highly effective urease inhibitors[1] and as targeted antibacterial agents against carbapenem-resistant Klebsiella pneumoniae (CRKP)[2].

For researchers synthesizing these libraries, the Suzuki-Miyaura cross-coupling reaction remains the premier method for carbon-carbon (C-C) bond formation[1]. By coupling 5-bromothiophene-2-sulfonamide with various aryl boronic acids or organotrifluoroborates[3], scientists can rapidly generate diverse 5-arylthiophene-2-sulfonamide analogs while maintaining excellent functional group tolerance.

Mechanistic Causality & Substrate Dynamics

As a Senior Application Scientist, I frequently observe that successful cross-coupling relies on understanding the electronic environment of your substrates.

Why 5-bromothiophene-2-sulfonamide? The choice of a brominated thiophene over a chlorinated analog is deliberate. The C(sp²)–Br bond is significantly more susceptible to oxidative addition by the Pd(0) catalyst than a C(sp³)–Cl or C(sp²)–Cl bond[4]. Furthermore, the sulfonamide moiety at the 2-position exerts a strong electron-withdrawing effect across the conjugated thiophene ring. This depletes electron density at the 5-position, drastically accelerating the oxidative addition of the electron-rich Pd(0) species into the C–Br bond.

The Role of Biphasic Solvation: A common point of failure in this workflow is a stalled transmetalation step. We utilize a 1,4-dioxane/water solvent system because the aqueous component is mandatory for dissolving the inorganic base (e.g., K₃PO₄). The solvated hydroxide/phosphate ions coordinate with the palladium(II) intermediate to form a reactive palladium-alkoxo/hydroxo complex, which is a prerequisite for the transmetalation of the aryl group from the boronic acid[1].

Catalytic Workflow Visualization

Catalytic cycle of the Suzuki-Miyaura cross-coupling for bromothiophene sulfonamides.

Self-Validating Experimental Protocol

This protocol is designed to be a self-validating system. By strictly controlling the atmospheric conditions and phase separations, the chemistry inherently confirms its own progression.

Reagents Required:

-

5-Bromothiophene-2-sulfonamide (1.0 equiv, 1.0 mmol)

-

Aryl boronic acid (1.2 equiv, 1.2 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%, 0.05 mmol)

-

Potassium phosphate (K₃PO₄) (2.0 equiv, 2.0 mmol)

-

1,4-Dioxane / H₂O (4:1 v/v, 5.0 mL total)

Step-by-Step Methodology:

-

Solvent Degassing (Critical Step): To a Schlenk flask, add 4.0 mL of 1,4-dioxane and 1.0 mL of distilled water. Sparge the mixture with argon for 30 minutes.

-

Causality: Pd(PPh₃)₄ is highly sensitive to dissolved oxygen, which rapidly oxidizes the phosphine ligands to phosphine oxides, precipitating inactive "palladium black" and terminating the catalytic cycle.

-

-

Substrate Loading: Add 5-bromothiophene-2-sulfonamide and the selected aryl boronic acid to the degassed solvent.

-

Base Introduction: Add K₃PO₄ to the mixture.

-

Causality: K₃PO₄ provides a mild basic environment that quaternizes the boronic acid, forming a nucleophilic boronate complex without hydrolyzing the sensitive primary sulfonamide group[1].

-

-

Catalyst Addition: Under a positive stream of argon, quickly add the Pd(PPh₃)₄ catalyst. Seal the flask.

-

Thermal Activation: Heat the vigorously stirred reaction mixture to 95 °C for 15–30 hours[1].

-

Validation Check: Monitor the reaction via TLC (Ethyl Acetate/Hexane 1:1). The disappearance of the starting bromide and the emergence of a highly UV-active, lower-Rf spot validates successful transmetalation and reductive elimination.

-

-

Quench and Phase Separation: Cool the reaction to room temperature. Add 15 mL of distilled water and extract with ethyl acetate (3 × 20 mL).

-

Validation Check: This biphasic workup is self-purifying; unreacted boronic acids and inorganic phosphate salts partition cleanly into the aqueous layer, leaving the crude organic product isolated.

-

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the pure 5-arylthiophene-2-sulfonamide.

Quantitative Substrate Scope & Yield Analysis

The electronic nature of the aryl boronic acid directly impacts the reaction kinetics and final yields. Below is a summarized comparison of typical outcomes based on recent literature[1],[2].

| Aryl Boronic Acid Substituent | Electronic Nature | Reaction Time (h) | Isolated Yield (%) | Primary Biological Application |

| Phenyl | Neutral | 24 | 82 | Baseline SAR profiling |

| 4-Methoxyphenyl | Electron-Donating | 20 | 85 | Urease Inhibition[1] |

| 4-Fluorophenyl | Electron-Withdrawing | 30 | 76 | CRKP Antibacterial[2] |

| 3-Chlorophenyl | Electron-Withdrawing | 30 | 71 | CRKP Antibacterial[2] |

| 2,4-Dichlorophenyl | Sterically Hindered | 36 | 62 | Urease Inhibition[1] |

Troubleshooting & Optimization Insights

-

Issue: Protodeboronation of the Boronic Acid.

-

Observation: When utilizing highly electron-deficient boronic acids (e.g., polyfluorinated variants), the boronic acid may undergo protodeboronation before transmetalation can occur.

-

Solution: Transition from standard boronic acids to air- and bench-stable organotrifluoroborate salts[3]. These salts release the active boron species slowly into the catalytic cycle, suppressing the protodeboronation side-reaction.

-

-

Issue: Poor Substrate Solubility.

-

Observation: Unprotected primary sulfonamides can occasionally exhibit poor solubility in dioxane, leading to sluggish reaction rates.

-

Solution: If unreacted starting material persists after 24 hours, switch the organic co-solvent from 1,4-dioxane to DMF, maintaining the 4:1 organic-to-aqueous ratio to ensure base solubility.

-

References

1.[1] A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactions. Journal of Saudi Chemical Society. 1 2.[2] Synthesis of unprotected thienyl sulfonamides and their activities against carbapenem-resistant Klebsiella pneumoniae, docking studies and ADMET analysis. RSC Advances. 2 3.[3] Arylation and Heteroarylation of Thienylsulfonamides with Organotrifluoroborates. The Journal of Organic Chemistry. 3 4.[4] A Comparative Guide to 2-(Chloromethyl)thiophene and 2-Bromothiophene in Suzuki Coupling Reactions. BenchChem. 4

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of unprotected thienyl sulfonamides and their activities against carbapenem-resistant Klebsiella pneumoniae , docking studies and ADMET anal ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05409E [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Precision Synthesis of Thiophene Sulfonamides from Thiophene Sulfonyl Chlorides

Abstract

This guide details the optimized protocols for synthesizing sulfonamides using thiophene sulfonyl chlorides—a critical scaffold in modern drug discovery. Unlike their phenyl analogs, thiophene derivatives possess unique electronic properties (high electron density, bioisosteric character) that necessitate specific handling to maximize yield and purity. This document provides a "Gold Standard" protocol, mechanistic insights, troubleshooting workflows, and safety guidelines to ensure reproducible success in the laboratory.

Introduction: The Thiophene Advantage

In medicinal chemistry, the thiophene ring is a classic bioisostere for the benzene ring. It offers similar steric volume but distinct electronic properties. Thiophene is

-

Lipophilicity: Thiophene analogs often exhibit different logP values compared to phenyl counterparts, altering ADME properties.

-

Metabolic Stability: The sulfur atom in the ring can serve as a metabolic handle or, conversely, block metabolic hotspots found on phenyl rings.

-

Binding Affinity: The specific geometry (bond angles) and ability of the ring sulfur to accept hydrogen bonds can improve target engagement, particularly in carbonic anhydrase inhibitors and kinase inhibitors.

Chemical Foundation & Mechanism

Reactivity Profile

Thiophene-2-sulfonyl chloride is generally a solid (mp 30-32 °C) or a viscous liquid at room temperature. The electron-rich nature of the thiophene ring can make the sulfonyl chloride slightly less electrophilic than electron-deficient benzenesulfonyl chlorides (e.g., 4-nitrobenzenesulfonyl chloride), but it remains highly reactive toward nucleophiles.

Critical Consideration: The primary failure mode in this synthesis is hydrolysis . The sulfonyl chloride converts to the sulfonic acid in the presence of ambient moisture, a reaction often catalyzed by the very bases used to drive sulfonamide formation.

Reaction Mechanism

The formation of the sulfonamide bond proceeds via a nucleophilic substitution at the sulfur atom. While often simplified as a direct displacement, it typically involves a trigonal bipyramidal transition state.

Figure 1: Nucleophilic substitution mechanism for sulfonamide formation. The base acts as an HCl scavenger to drive the equilibrium forward.

Experimental Protocols

Method A: The "Gold Standard" (Anhydrous Conditions)

Best for: Valuable amines, small-scale discovery, and moisture-sensitive substrates.

Reagents:

-

Substrate: Thiophene-2-sulfonyl chloride (1.1 equiv)[1]

-

Nucleophile: Amine (1.0 equiv)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) [Anhydrous][2]

-

Base: Pyridine (1.5–2.0 equiv) or Triethylamine (TEA) (2.0 equiv)

-

Catalyst (Optional): DMAP (0.1 equiv) – Use only if reaction is sluggish.

Step-by-Step Protocol:

-

Preparation: Flame-dry a round-bottom flask and cool under nitrogen/argon atmosphere.

-

Dissolution: Dissolve the amine (1.0 equiv) in anhydrous DCM (concentration ~0.2 M).

-

Base Addition: Add Pyridine or TEA. If the amine is a salt (e.g., hydrochloride), increase base to 3.0 equiv.

-

Cooling: Cool the solution to 0 °C using an ice bath. Crucial: Controlling exotherm minimizes side reactions.

-

Addition: Dissolve Thiophene-2-sulfonyl chloride (1.1 equiv) in a minimal amount of DCM and add dropwise to the amine solution over 10–15 minutes.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir. Monitor by TLC/LC-MS (typically complete in 2–4 hours).

-

Quench: Add 1M HCl (aq) to quench the reaction and remove excess pyridine/amine.

-

Workup: Extract with DCM. Wash organic layer with water, saturated NaHCO₃ (to remove sulfonic acid byproducts), and brine. Dry over Na₂SO₄ and concentrate.

Method B: Schotten-Baumann (Biphasic Aqueous)

Best for: Scale-up, robust/inexpensive amines, and "Green" chemistry requirements.

Reagents:

-

Solvent: THF/Water (1:1) or Acetone/Water (1:1).

-

Base: Na₂CO₃ or K₂CO₃ (2.5 equiv).

Protocol:

-

Dissolve the amine and carbonate base in the water/solvent mixture.

-

Cool to 0 °C.

-

Add the sulfonyl chloride (solid or solution) in portions.

-

Stir vigorously (biphasic reaction requires high surface area).

-

Acidify carefully to precipitate the product or extract with ethyl acetate.

Optimization & Troubleshooting

The choice of base and solvent profoundly impacts yield. Use the table below to select conditions based on your substrate's constraints.

Table 1: Optimization Matrix

| Parameter | Condition | Pros | Cons |

| Base | Pyridine | Excellent solvent & base; prevents bis-sulfonylation. | Difficult to remove traces; toxic. |

| TEA / DIPEA | Easy to handle; standard in labs. | Can promote bis-sulfonylation of primary amines. | |

| Na₂CO₃ (aq) | Cheap; Green; easy workup. | Hydrolysis of sulfonyl chloride competes; requires solubility. | |

| Solvent | DCM | High solubility for most organics; easy evaporation. | Not "Green"; volatile. |

| THF | Good for polar amines; water-miscible for workup. | Peroxide risk (if uninhibited); hygroscopic. | |

| Acetonitrile | Polar aprotic; accelerates SN2-like reactions. | Expensive; difficult to dry completely. |

Troubleshooting Workflow

Figure 2: Logical troubleshooting flow for sulfonamide synthesis.

Purification & Characterization

Thiophene sulfonamides often crystallize well.

-

Recrystallization: Ethanol/Water or Ethyl Acetate/Hexane are preferred systems.

-

Column Chromatography: If an oil is obtained, use a gradient of Hexane/Ethyl Acetate. Thiophene derivatives are UV active (distinct absorption ~230-250 nm).

-

NMR Signature: Look for the thiophene protons. In 2-substituted thiophenes, you typically see three protons in the aromatic region (approx. 7.0–7.8 ppm), often with distinct coupling constants (

Hz).

Safety & Hazards

-

Corrosivity: Thiophene sulfonyl chlorides are corrosive and cause severe skin burns.[1] Wear chemical-resistant gloves (Nitrile/Neoprene) and eye protection.

-

Sensitization: Sulfonamides are known sensitizers. Avoid inhalation of dust or vapors.

-

Pressure: Reactions liberate HCl gas (if not fully scavenged) or heat. Do not seal reaction vessels tightly without pressure relief during the addition phase.

References

-

BenchChem. Sulfonamide Synthesis with Primary Amines - Technical Support Center. Retrieved from

-

Sigma-Aldrich. 2-Thiophenesulfonyl chloride Product Information & Safety Data. Retrieved from

-

National Institutes of Health (NIH). PubChem Compound Summary for CID 85518, 2-Thiophenesulfonyl chloride. Retrieved from

-

Organic Chemistry Portal. Sulfonamide Synthesis by S-N Coupling. Retrieved from

-

Biorxiv. Thiophenesulfonamides are specific inhibitors of quorum sensing in pathogenic Vibrios. (2021).[3] Retrieved from

Sources

Application Note: Determination of 2,4-Dimethylthiophene-3-sulfonamide Solubility in Organic Solvents

Introduction: The Importance of Solubility in Drug Development

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, found in a wide array of therapeutic agents including antibacterial, diuretic, and antitumor drugs.[1] The thiophene scaffold is also a privileged structure, valued for its metabolic stability and ability to engage in various biological interactions. The compound 2,4-dimethylthiophene-3-sulfonamide combines these two key moieties, making it a molecule of interest for further derivatization and screening in drug discovery campaigns.

A fundamental parameter that dictates the "drug-likeness" of any compound is its solubility.[1] Poor solubility can severely hamper development, leading to low bioavailability, unreliable in-vitro assay results, and challenges in formulation.[1][2] Therefore, accurately characterizing the solubility of a lead compound like 2,4-dimethylthiophene-3-sulfonamide in a range of organic solvents is a critical early-stage activity. These data inform solvent selection for synthesis, purification, formulation, and various in-vitro and in-vivo studies.

This document provides a comprehensive guide for researchers, outlining the theoretical considerations for the solubility of 2,4-dimethylthiophene-3-sulfonamide and presenting a detailed protocol for its empirical determination using the gold-standard shake-flask method.[3][4]

Theoretical Considerations & Structural Analysis

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like."[3] The molecular structure of 2,4-dimethylthiophene-3-sulfonamide possesses distinct polar and nonpolar regions, suggesting a nuanced solubility profile.

-

Nonpolar Character: The 2,4-dimethylthiophene ring is the primary source of nonpolar, lipophilic character.[5][6] The aromatic thiophene ring and the two methyl groups will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.

-

Polar Character: The unsubstituted sulfonamide group (-SO₂NH₂) is highly polar. It features two hydrogen bond donors (the N-H protons) and multiple hydrogen bond acceptors (the two sulfonyl oxygens and the nitrogen atom). This group will drive solubility in polar solvents that can engage in strong dipole-dipole interactions and hydrogen bonding.[7]

Based on this amphiphilic nature, we can predict the following solubility trends:

-

High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the polar sulfonamide group.

-

Moderate to Good Solubility: Expected in polar protic solvents like methanol and ethanol. These alcohols can act as both hydrogen bond donors and acceptors, interacting favorably with the sulfonamide group, while their alkyl chains can interact with the thiophene ring.

-

Moderate Solubility: Expected in solvents of intermediate polarity such as ethyl acetate and dichloromethane.

-

Low to Very Low Solubility: Expected in nonpolar solvents like toluene and heptane, which cannot effectively solvate the highly polar sulfonamide moiety, making it difficult to overcome the crystal lattice energy of the solid.

Caption: Molecular structure of 2,4-dimethylthiophene-3-sulfonamide highlighting its distinct polar and nonpolar regions.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol details the determination of thermodynamic (equilibrium) solubility, which is crucial for lead optimization and formulation studies.[2] The shake-flask method is the most reliable technique for this purpose.[3][4][8]

Principle

An excess amount of the solid compound is agitated in a chosen solvent at a constant temperature for a sufficient duration to allow the system to reach equilibrium between the dissolved and undissolved solute.[3] After separating the undissolved solid, the concentration of the compound in the resulting saturated solution is quantified using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[3][9]

Materials and Reagents

-

Test Compound: 2,4-Dimethylthiophene-3-sulfonamide, solid, >98% purity.

-

Solvents: HPLC grade or equivalent. A recommended panel includes:

-

Dimethyl Sulfoxide (DMSO)

-

N,N-Dimethylformamide (DMF)

-

Methanol

-

Ethanol

-

Acetonitrile

-

Ethyl Acetate

-

Dichloromethane (DCM)

-

Toluene

-

Heptane

-

-

HPLC Mobile Phase: Acetonitrile and deionized water with 0.1% formic acid (or other suitable modifiers).[9]

-

Equipment:

-

Analytical balance (4 decimal places)

-

2 mL glass vials with screw caps

-

Orbital shaker/incubator capable of maintaining constant temperature (e.g., 25 °C)

-

Benchtop centrifuge

-

Calibrated pipettes

-

HPLC system with UV detector (e.g., set at 278 nm, to be confirmed by UV scan)[9]

-

Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm).[9]

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Experimental Workflow

Caption: Experimental workflow for the shake-flask solubility assay.

Step-by-Step Procedure

-

Preparation of Standards: Prepare a 1 mg/mL stock solution of 2,4-dimethylthiophene-3-sulfonamide in a suitable solvent (e.g., acetonitrile). From this, create a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by diluting with the initial mobile phase.

-

Sample Preparation:

-

Into three separate 2 mL glass vials for each solvent, weigh approximately 5-10 mg of the test compound. The key is to ensure an excess of solid will remain after equilibrium.

-

Accurately add 1.0 mL of the respective organic solvent to each vial.

-

-

Equilibration:

-

Tightly cap the vials.

-

Place the vials on an orbital shaker in an incubator set to a constant temperature (e.g., 25 °C ± 1 °C).

-

Agitate for 24 to 48 hours. A 48-hour time point is recommended to ensure thermodynamic equilibrium is reached.[3] Visual inspection should confirm the presence of undissolved solid in each vial.

-

-

Sample Processing:

-

Remove vials from the shaker and let them stand for 30 minutes.

-

Centrifuge the vials for 15 minutes at ≥10,000 rpm to pellet the excess solid.

-

Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.[3]

-

-

Dilution and Analysis:

-

Perform a pre-determined, accurate dilution of the filtrate. The dilution factor will depend on the expected solubility and the linear range of the calibration curve. For example, a 1:100 dilution might be appropriate for highly soluble samples.

-

Analyze the calibration standards and the diluted samples by HPLC-UV.[9]

-

Data Analysis and Quality Control

-

Calibration: Generate a linear regression curve from the peak areas of the calibration standards. The correlation coefficient (r²) should be >0.995.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original solubility in the solvent using the following formula:

-

Solubility (mg/mL) = Concentration from curve (mg/mL) × Dilution Factor

-

-

Validation: The solubility values from the triplicate vials for each solvent should be in close agreement (e.g., RSD < 10%). If results from 24h and 48h time points are included, they should be consistent, confirming that equilibrium was achieved.

Data Presentation: Expected Solubility Profile

The quantitative results from the protocol should be compiled into a clear, organized table. The table below illustrates the expected qualitative trends based on the theoretical analysis.

| Solvent Class | Solvent | Polarity Index | Predicted Solubility | Measured Solubility (mg/mL at 25°C) |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | Very High | (Experimental Data) |

| N,N-Dimethylformamide (DMF) | 6.4 | High | (Experimental Data) | |

| Acetonitrile | 5.8 | Moderate | (Experimental Data) | |

| Polar Protic | Methanol | 5.1 | Good | (Experimental Data) |

| Ethanol | 4.3 | Moderate | (Experimental Data) | |

| Intermediate Polarity | Dichloromethane (DCM) | 3.1 | Low-Moderate | (Experimental Data) |

| Ethyl Acetate | 4.4 | Low | (Experimental Data) | |

| Nonpolar | Toluene | 2.4 | Very Low | (Experimental Data) |

| Heptane | 0.1 | Insoluble | (Experimental Data) |

Conclusion

Characterizing the solubility of 2,4-dimethylthiophene-3-sulfonamide is a fundamental step in its evaluation as a potential drug discovery building block. The amphiphilic nature of its structure suggests a varied solubility profile, with high solubility in polar aprotic solvents and poor solubility in nonpolar hydrocarbons. The robust shake-flask protocol provided in this note offers a reliable and reproducible method for obtaining the precise, quantitative data needed to guide future research and development efforts. Adherence to this self-validating system ensures the generation of trustworthy and authoritative solubility data.

References

-

Cheméo. (2023). Chemical Properties of Thiophene, 2,4-dimethyl- (CAS 638-00-6). Retrieved from [Link]

-

Martin, A., & Bustamante, P. (1989). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 78(8), 615-620. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dimethylthiophene. Retrieved from [Link]

-